molecular formula C12H23N7O4 B574894 AC-Gly-arg-gly-NH2 CAS No. 176520-14-2

AC-Gly-arg-gly-NH2

Cat. No.: B574894
CAS No.: 176520-14-2
M. Wt: 329.361
InChI Key: KZGGGXCZHOKQED-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound AC-Gly-arg-gly-NH2 is a tetrapeptide consisting of acetylated glycine, arginine, and glycine with an amide group at the C-terminus. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Mechanism of Action

Target of Action

The primary target of AC-Gly-Arg-Gly-NH2, also known as Taphalgin, is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioid peptides and opioid drugs .

Mode of Action

Taphalgin interacts with the μ-opioid receptor, triggering a series of intracellular events . The interaction is presumed to lead to the desensitization of the receptor, similar to the action of endogenous peptides . This interaction and subsequent desensitization inhibit the transmission of pain signals, thereby producing an analgesic effect .

Biochemical Pathways

The interaction of Taphalgin with the μ-opioid receptor initiates a cascade of biochemical events. The receptor’s activation inhibits adenylate cyclase, decreasing the concentration of cyclic AMP. This leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and reducing neuronal excitability. Concurrently, the activation of the receptor also closes voltage-gated calcium channels, inhibiting the release of neurotransmitters such as substance P and calcitonin gene-related peptide. These actions collectively result in analgesia .

Result of Action

Taphalgin has been shown to have a potent analgesic effect. In a tail-flick test in mice, a single subcutaneous injection of Taphalgin significantly prolonged the tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of Taphalgin at 1 mg/kg exceeded the effect of morphine hydrochloride at the same dose . The magnitude and duration of the analgesic effect increased as the dose of Taphalgin increased from 0.5 to 1.5 and 4.5 mg/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Gly-arg-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like carbodiimides or uronium salts to form peptide bonds.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

AC-Gly-arg-gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized under certain conditions, affecting the peptide’s biological activity.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Specific amino acids in the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.

    Substitution: Amino acid analogs and specific coupling reagents are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the arginine residue can lead to the formation of citrulline.

Scientific Research Applications

AC-Gly-arg-gly-NH2 has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Comparison with Similar Compounds

Similar Compounds

    AC-Gly-Gly-X-Ala-NH2: A similar tetrapeptide used in high-pressure NMR studies.

    Argireline (AC-Glu-Glu-Met-Gln-Arg-Arg-NH2): Known for its anti-wrinkle properties and used in cosmetic formulations.

Uniqueness

AC-Gly-arg-gly-NH2 is unique due to its specific sequence and the presence of arginine, which imparts distinct biological properties

Properties

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGGGXCZHOKQED-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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